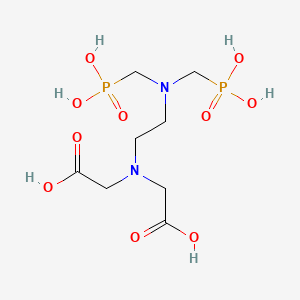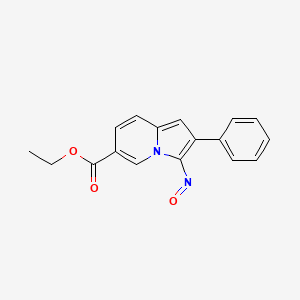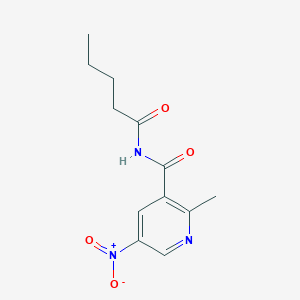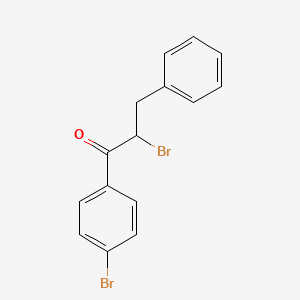![molecular formula C14H12N2O6 B14611843 Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro- CAS No. 57693-46-6](/img/structure/B14611843.png)
Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro- is a complex organic compound characterized by its phenolic structure with multiple nitro and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro- typically involves nitration reactions. One common method is the nitration of phenol using dilute nitric acid at room temperature, which produces a mixture of 2-nitrophenol and 4-nitrophenol . The specific conditions and reagents used can vary, but the process generally requires careful control of temperature and concentration to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as catalytic processes or continuous flow reactors to enhance yield and purity. The use of specific catalysts and optimized reaction conditions can significantly improve the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different functionalized products.
Substitution: Electrophilic aromatic substitution reactions are common, where the nitro and hydroxyl groups influence the reactivity of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like bromine or nitric acid are used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can produce quinones.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro- exerts its effects involves interactions with various molecular targets and pathways. The presence of nitro and hydroxyl groups allows it to participate in redox reactions and form hydrogen bonds, influencing its reactivity and biological activity. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenol: A phenolic compound with a nitro group at the opposite position of the hydroxyl group on the benzene ring.
2-Methyl-5-nitrophenol: Another phenolic compound with a similar structure but different substitution pattern.
Phenol, 4-[2-(methylamino)ethyl]-: A compound with a phenolic structure and an aminoethyl group.
Uniqueness
Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro- is unique due to its specific combination of nitro and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
57693-46-6 |
|---|---|
Molekularformel |
C14H12N2O6 |
Molekulargewicht |
304.25 g/mol |
IUPAC-Name |
4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitrophenol |
InChI |
InChI=1S/C14H12N2O6/c1-8-4-9(6-12(14(8)18)16(21)22)5-10-7-11(15(19)20)2-3-13(10)17/h2-4,6-7,17-18H,5H2,1H3 |
InChI-Schlüssel |
AWOWBMZKSIKLDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)[N+](=O)[O-])CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole](/img/structure/B14611783.png)



![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid](/img/structure/B14611805.png)







